molecular formula C12H6F2N2O2S B2928992 3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 930982-69-7

3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2928992
CAS RN: 930982-69-7
M. Wt: 280.25
InChI Key: JRZULTYQKNXWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, commonly abbreviated as DFPTD, is a small molecule compound that has recently been studied for its potential applications in scientific research. DFPTD has a unique structure that allows it to interact with biological systems, making it an interesting compound for further exploration.

Scientific Research Applications

Antitumor Activity

This compound has been studied for its potential in cancer treatment. Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit pronounced antitumor activity . The activity depends significantly on the nature of the amine fragments introduced into the compound . These derivatives have been tested against various cancer cell lines, showing promise as chemotherapeutic agents.

DNA Methylation Inhibition

Thieno[3,2-d]pyrimidine derivatives have been explored for their ability to inhibit DNA methylation . This is a crucial process in which methyl groups are added to the DNA molecule and can affect gene expression. Inhibitors of DNA methylation can potentially be used to treat diseases where gene expression needs to be modulated, such as certain types of cancer .

Antibacterial Agents

The core structure of thieno[3,2-d]pyrimidine is known to be a component in various drugs with antibacterial properties . For instance, trovafloxacin, which contains a pyridine ring, is a synthetic broad-spectrum antibiotic that inhibits DNA gyrase and topoisomerase, enzymes necessary for bacterial DNA replication .

Antiparasitic and Antipsoriatic Properties

Compounds based on the pyrimidine scaffold, like pyritrexime, have shown antiparasitic and antipsoriatic properties . They work by inhibiting dihydrofolate reductase, disrupting folic acid metabolism, DNA synthesis, and cell division, which is vital for the treatment of certain parasitic infections and psoriasis .

Synthetic Pathways for New Heterocyclic Systems

The compound serves as a precursor in the synthesis of new heterocyclic systems such as furo[2–e]imidazo[1,2-c]pyrimidine and furo[2,3-e]pyrimido[1,2-c]pyrimidine . These new systems have potential applications in developing novel therapeutic agents due to their varied pharmacological activities .

Phosphorescent OLEDs

Derivatives of thieno[3,2-d]pyrimidine, such as 2-(2,4-difluorophenyl)pyridine , have been used as ligands in blue-light emitting Ir(III) complexes. These complexes are suitable for use as phosphorescent organic light-emitting diodes (OLEDs) , which are important in the development of display and lighting technologies .

properties

IUPAC Name

3-(2,4-difluorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F2N2O2S/c13-6-1-2-9(7(14)5-6)16-11(17)10-8(3-4-19-10)15-12(16)18/h1-5H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZULTYQKNXWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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